5-Hydroxyisoindoline-1,3-dione
Overview
Description
5-Hydroxyisoindoline-1,3-dione is a compound with the CAS Number: 50727-06-5 and a molecular weight of 163.13 . It is commonly known as phthalimides and represents an important class of biological and pharmaceutical compounds, including indole alkaloids .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Molecular Structure Analysis
The molecular formula of this compound is C8H5NO3 . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical and Chemical Properties Analysis
This compound is a solid substance stored at room temperature .
Scientific Research Applications
HIV-1 Integrase and Reverse Transcriptase Inhibition
Research has identified 2-Hydroxyisoquinoline-1,3(2H,4H)-dione as a scaffold for inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. Compounds based on this scaffold, including magnesium and manganese complexes, have demonstrated antiviral activities and selective inhibition of viral replication in cell models (Billamboz et al., 2011).
Anti-Allergic Therapy
The synthetic phthalimide derivative 4-Hydroxy-2-(4-Hydroxyphenethyl)isoindoline-1,3-dione has shown promise in anti-allergic therapy. In a study involving rat basophilic leukemia cells and an ovalbumin-induced asthma mouse model, this compound exhibited anti-inflammatory effects and reduced allergic asthma symptoms (Huang et al., 2018).
Hepatitis B Virus Replication Inhibition
Compounds derived from 2-Hydroxyisoquinoline-1,3(2H,4H)-dione have been studied for their ability to inhibit Hepatitis B virus (HBV) replication by targeting the viral ribonuclease H (RNaseH) activity. These studies have highlighted the potential for developing new therapeutics against HBV (Cai et al., 2014).
Hepatitis C Virus Inhibition
Research into C-6 or C-7 aryl substituted 2-Hydroxyisoquinoline-1,3-diones has uncovered their potential as novel inhibitors of the Hepatitis C virus (HCV), targeting the NS5B polymerase. This work suggests a new avenue for the development of HCV therapeutics (Chen et al., 2012).
Antitumor Activity
Several studies have explored the antitumor potential of isoindoline-1,3-dione derivatives. Notably, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione has shown significant cytotoxicity against various cancer cell lines, with mechanisms including cell cycle arrest and induction of apoptosis, highlighting its potential as an antitumor agent (Mukherjee et al., 2010).
Mechanism of Action
Target of Action
5-Hydroxyisoindoline-1,3-dione is a compound that has been found to modulate the dopamine receptor D3 . The dopamine receptor D3 plays a crucial role in the central nervous system and is involved in a variety of neurological processes, including mood regulation, reward, and addiction .
Mode of Action
It is known that it interacts with its target, the dopamine receptor d3, leading to changes in the receptor’s activity . This interaction can result in a variety of effects, depending on the specific context within the body.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving dopamine signaling . By modulating the activity of the dopamine receptor D3, this compound can influence the downstream effects of dopamine signaling, which include a wide range of neurological processes .
Pharmacokinetics
The compound’s interaction with the dopamine receptor d3 suggests that it is able to cross the blood-brain barrier and exert its effects within the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its modulation of the dopamine receptor D3 . By influencing the activity of this receptor, this compound can affect a variety of cellular processes, potentially leading to changes in mood, reward response, and other neurological functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These may include the presence of other neurotransmitters, the specific cellular environment within the brain, and the overall health and physiological state of the individual
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been tested on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .
Cellular Effects
5-Hydroxyisoindoline-1,3-dione has shown to have effects on various types of cells and cellular processes . It has been investigated against blood cancer using K562 and Raji cell lines . The compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The photoexcited this compound relaxes to its ground state via an efficient nonradiative process due to the presence of a minimum energy conical intersection between its first excited state and ground state .
Temporal Effects in Laboratory Settings
It has been synthesized using simple heating and relatively quick solventless reactions .
Dosage Effects in Animal Models
Metabolic Pathways
It is known to interact with various enzymes or cofactors .
Transport and Distribution
It is known that it interacts with various transporters or binding proteins .
Subcellular Localization
It is known that it interacts with various compartments or organelles .
Properties
IUPAC Name |
5-hydroxyisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXFINXXELODNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441664 | |
Record name | 5-Hydroxyisoindoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50727-06-5 | |
Record name | 5-Hydroxyisoindoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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